N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide
Description
N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c19-11-16(13-6-2-1-3-7-13)20-18(21)15-10-14-8-4-5-9-17(14)22-12-15/h4-5,8-10,13,16H,1-3,6-7,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCUAMQSMAJLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)C2=CC3=CC=CC=C3OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide or sodium cyanide.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized chromene derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Substituted chromene derivatives with various functional groups.
Scientific Research Applications
N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the chromene moiety can interact with biological receptors. The compound may inhibit or activate certain enzymes or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide: shares structural similarities with other chromene derivatives such as coumarins and flavonoids.
Coumarins: Known for their anticoagulant and antimicrobial properties.
Flavonoids: Widely studied for their antioxidant and anti-inflammatory activities.
Uniqueness
- The presence of the cyano group and the cyclohexyl group in this compound distinguishes it from other chromene derivatives, potentially leading to unique biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
